molecular formula C23H24FN6Na2O9P B12425257 prodrug of R-406

prodrug of R-406

Cat. No.: B12425257
M. Wt: 624.4 g/mol
InChI Key: HSYBQXDGYCYSGA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostamatinib (R788) is an orally bioavailable prodrug of R-406, a selective inhibitor of spleen tyrosine kinase (Syk) with an IC50 of 41 nM and Ki of 30 nM . Syk is critical in Fc receptor and B-cell receptor signaling, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis (RA) and immune thrombocytopenia (ITP) . Upon ingestion, fostamatinib is rapidly hydrolyzed in the gastrointestinal tract to release R-406, which inhibits Syk-mediated inflammatory pathways, reducing cytokines (TNFα, IL-1, IL-6, IL-18) and attenuating bone degradation in RA models .

Properties

Molecular Formula

C23H24FN6Na2O9P

Molecular Weight

624.4 g/mol

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Large-Scale Synthesis by Rigel Pharmaceuticals

The primary synthetic route to fostamatinib, as reported by Rigel Pharmaceuticals, involves a multi-step process starting with functionalized pyrimidine and phosphate intermediates. The synthesis begins with the chlorination of 5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-amine using phosphorus oxychloride (POCl₃) under reflux conditions. This step regioselectively yields chloropyrimidine intermediate 3 with a 77% yield after cooling and isolation. Subsequent substitution with aminopyridine 2 in aqueous N-methyl-2-pyrrolidone (NMP) at elevated temperatures produces intermediate 5 in 91% yield. AstraZeneca optimized this step for industrial scalability, demonstrating single-batch reactions exceeding 500 kg.

The critical prodrug moiety is introduced via alkylation of 5 with tert-butyl phosphate 6 , synthesized in a single step from chloromethyl sulfurochloridate and potassium di-tert-butyl phosphate. This reaction forms intermediate 7 , which undergoes tert-butyl group cleavage in aqueous acetic acid to yield phosphonic acid 8 as an acetic acid solvate. Final conversion to fostamatinib hexahydrate is achieved by reacting 8 with triethylamine in isopropanol, followed by precipitation with sodium 2-ethylhexanoate, yielding 92% of the final product on a 1 kg scale.

Alternative Approaches from Patent Literature

Patent NL301039I2 discloses methods for preparing fostamatinib salts and hydrates, emphasizing the disodium form for enhanced stability and bioavailability. The patent outlines a crystallization process using sodium 2-ethylhexanoate in a water-isopropanol mixture, yielding fostamatinib hexahydrate with >99% purity. Key parameters include controlled pH (7.5–8.5) and temperature (20–25°C) to prevent hydrolysis of the phosphate ester.

Analytical and Process Validation

Quality Control via LC/MS/MS

Plasma concentrations of fostamatinib and R-406 during pharmacokinetic studies are quantified using validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays. The method employs methyl tert-butyl ether for liquid-liquid extraction, with calibration ranges of 0.5–1000 ng mL⁻¹ for fostamatinib and 0.25–250 ng mL⁻¹ for R-406. Inter-assay precision (% CV) is ≤9.6% for fostamatinib and ≤7.6% for R-406, ensuring reliability in monitoring synthetic batch consistency.

Solubility and Stability Profiling

Fostamatinib’s solubility in aqueous media is critical for its prodrug efficacy. Studies confirm that the disodium salt form exhibits solubility >50 mg mL⁻¹ in water at 25°C, compared to <0.1 mg mL⁻¹ for R-406. Stability tests under accelerated conditions (40°C/75% RH) show <2% degradation over six months, attributable to the phosphonate group’s resistance to hydrolysis.

Scalability and Industrial Production

Optimization for Kilo-Scale Batches

AstraZeneca’s process intensification efforts focused on reducing reaction times and improving yields. For example, the substitution step to form intermediate 5 was optimized using microwave-assisted synthesis, cutting reaction time from 12 hours to 45 minutes while maintaining a 90% yield.

Challenges in Prodrug Synthesis

Managing Hydrolytic Instability

The phosphate ester linkage in fostamatinib is susceptible to acidic hydrolysis, necessitating strict pH control during synthesis. Buffering agents such as sodium bicarbonate are added during the final crystallization to maintain pH 7.0–7.5, minimizing degradation.

Impurity Profiling

Common impurities include dephosphorylated R-406 (<0.5%) and oxidative byproducts (<0.2%). These are controlled via reverse-phase HPLC with UV detection at 254 nm, ensuring compliance with ICH Q3A guidelines.

Pharmacokinetic Validation of Synthesis Success

Bioavailability and Conversion Efficiency

In vivo studies demonstrate fostamatinib’s rapid conversion to R-406, with peak plasma concentrations (Cₘₐₓ) of 3410 ± 745 ng mL⁻¹ achieved within 1.5 hours post-dose. The terminal half-life of R-406 is 17.8 ± 10.6 hours, supporting twice-daily dosing.

Parameter R-406 80 mg (n=5) R-406 250 mg (n=5) R-406 400 mg (n=6)
Cₘₐₓ (ng mL⁻¹) 501 ± 128 2030 ± 489 3410 ± 745
AUC₀–∞ (ng·h mL⁻¹) 4410 ± 997 18,100 ± 2930 34,900 ± 14,600
t₁/₂ (h) 14.5 ± 3.9 14.9 ± 3.6 17.8 ± 10.6

Table 1: Pharmacokinetic parameters of R-406 following fostamatinib administration.

Chemical Reactions Analysis

Prodrug Activation Mechanism

Fostamatinib is a methylene-phosphate prodrug designed for rapid conversion to R-406 through enzymatic hydrolysis.

Key Reaction:

  • Hydrolysis by Alkaline Phosphatase :
    Fostamatinib is cleaved at intestinal brush-border membranes by alkaline phosphatase, releasing R-406 (active metabolite). This reaction occurs within 1–2 hours post-administration, with negligible fostamatinib detected in systemic circulation .

Reaction SiteEnzyme InvolvedConversion RateBioavailability of R-406
Intestinal lumenAlkaline phosphatase>95% conversion55% (range: 30–85%)

Metabolic Pathways of R-406

R-406 undergoes extensive hepatic and intestinal metabolism via two primary pathways:

Phase I Metabolism:

  • Oxidation by CYP3A4 :
    R-406 is oxidized to form an O-desmethyl metabolite .

  • Sulfation :
    Minor sulfate conjugates are detected in fecal samples .

Phase II Metabolism:

  • Glucuronidation by UGT1A9 :
    R-406 forms O-glucuronide (major) and N-glucuronide (minor) conjugates. These metabolites account for 80% of fecal excretion and 20% of urinary excretion .

Gut Microbiota Involvement:

  • O-desmethyl R-406 is further processed by gut bacteria into 3,5-benzenediol , detected in feces .

MetaboliteEnzyme ResponsibleExcretion Route
O-glucuronideUGT1A9Feces (80%)
N-glucuronideUGT1A9Urine (20%)
O-desmethylCYP3A4Feces (bacterial processing)

Pharmacokinetic Data

Steady-state pharmacokinetics of R-406 after fostamatinib administration:

ParameterValue (Mean ± SD)Source
tₘₐₓ (time to peak concentration)1.5–4 hours
Cₘₐₓ (peak concentration)3410 ± 745 ng/mL (400 mg dose)
AUC₀–∞ (area under the curve)34,900 ± 14,600 ng·h/mL
Half-life (t₁/₂) 15 hours
Protein Binding 98.3%
Clearance (CL/F) 300 mL/min

Drug–Drug Interactions

R-406’s metabolism and transporter interactions influence its pharmacological profile:

  • CYP3A4 Inhibitors/Inducers :
    Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases R-406 exposure by 40%, while inducers (e.g., rifampin) reduce exposure by 70% .

  • Transporter Effects :

    • Inhibits BCRP (breast cancer resistance protein) with high intestinal concentration/IC₅₀ ratios .

    • Substrate of P-glycoprotein .

Interaction TargetEffectClinical Implication
CYP3A4Alters R-406 exposureAdjust dose with CYP3A4 modulators
BCRP/StatinsIncreased statin toxicityMonitor for muscle toxicity

Chemical Stability and Degradation

  • pH Sensitivity :
    Fostamatinib’s phosphate group is stable at neutral pH but rapidly hydrolyzes in alkaline environments (e.g., intestinal lumen) .

  • Temperature :
    Degrades at >40°C, necessitating storage at room temperature .

Scientific Research Applications

R406 is the active metabolite of the prodrug fostamatinib, a Syk inhibitor approved by the FDA for treating immune thrombocytopenia (ITP) . Fostamatinib is designed as a prodrug that is cleaved into its active moiety R406 in the intestine . In vitro studies investigating the mechanisms underlying the in vivo actions of fostamatinib utilize R406 .

R406 as an Anti-Cancer Agent

R406 has demonstrated remarkable cytotoxicity against glioma stem cells (GSCs) but not normal neural stem cells . R406 significantly inhibits neurosphere formation and triggers apoptosis in GSCs . The anti-GSC effect of R406 is due to the disruption of Syk/PI3K signaling in Syk-positive GSCs and PI3K/Akt pathway in Syk-negative GSCs respectively .

  • Metabolic Shift: R406 induces a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) and subsequently the production of excess ROS in GSCs . R406 reverses the Warburg effect by significantly deactivating the Syk/PI3K pathway and efficiently eliminating GSCs both in vitro and in vivo .
  • Sensitization to Temozolomide: R406 diminishes tumor growth and efficiently sensitizes gliomas to temozolomide in GSC-initiating xenograft mouse models . R406 was synergistic with TMZ to eliminate GSCs in vitro, suggesting that the metabolic shift from glycolysis towards OXPHOS triggered by R406 could account for the synergy with TMZ .

R406 as a Syk Inhibitor

R406 and its prodrug fostamatinib are promising Syk inhibitors for treating several human diseases, such as allergy, autoimmunity, and malignancies . R406 alleviates the severity of autoimmune arthritis in mice and provides clinical benefit in patients with rheumatoid arthritis . Administration of R406 also demonstrates efficacy for autoantibody-induced thrombocytopenia in animal models, and autoimmune thrombocytopenic purpura in humans . Deactivation of Syk signaling by R406 not only induces apoptosis in chronic lymphocytic leukemia cells but also inhibits protective stroma signals .

R406 and Kinase Inhibition

Mechanism of Action

Fostamatinib disodium exerts its effects by inhibiting the enzyme spleen tyrosine kinase (SYK). This enzyme is involved in the signaling pathways that lead to the destruction of platelets by the immune system. By blocking SYK, fostamatinib disodium reduces the immune system’s ability to destroy platelets, thereby increasing platelet count and reducing the risk of bleeding in patients with chronic immune thrombocytopenia .

Comparison with Similar Compounds

Key Findings :

  • Target Specificity: Unlike broad-acting kinase inhibitors, fostamatinib specifically blocks Syk, reducing off-target effects compared to multi-kinase inhibitors . However, Syk inhibition also affects B- and T-cell signaling, which may limit its use in immunocompromised patients .
  • Conversion Sites : Fostamatinib is converted in the stomach, while acacetin prodrug requires plasma or microsomal enzymes . Camptothecin glucuronides rely on tumor-localized β-glucuronidase for activation .

Pharmacokinetics and Bioavailability

Compound Bioavailability Solubility Enhancement Half-Life (Active Metabolite) Conversion Stability
Fostamatinib High (oral) Moderate ~15 hours (R-406) Rapid hydrolysis in stomach
Acacetin prodrug Not reported 30 μM (vs. nanomolar) Gradual plasma conversion Stable in plasma; pH-independent
TAF >80% High (lymphocytes) ~0.5 hours (TAF) Intracellular phosphatase cleavage
Camptothecin glucuronide High (IV) 80–4000× Dependent on enzyme activity Stable until β-glucuronidase exposure
Bis-amidate prodrugs Moderate Improved lipophilicity Variable pH-dependent (stable at pH 1.2–6.0)

Key Findings :

  • Oral Absorption : Fostamatinib and TAF both utilize prodrug strategies to enhance oral bioavailability but differ in conversion sites (stomach vs. lymphocytes) .
  • Solubility: Camptothecin glucuronides achieve far greater solubility than fostamatinib, critical for intravenous delivery in cancer therapy .

Key Findings :

  • ITP Treatments : Fostamatinib’s platelet response (~50%) is lower than Eltrombopag (~80%), but it avoids thrombotic risks associated with thrombopoietin receptor agonists (TPO-RAs) .
  • Safety : Fostamatinib’s GI effects are manageable compared to TAF’s LDL elevation or Eltrombopag’s hepatotoxicity .

Biological Activity

Fostamatinib, a prodrug of R-406, is a potent spleen tyrosine kinase (SYK) inhibitor that has garnered attention for its therapeutic potential in various autoimmune diseases and cancers. The biological activity of R-406, the active metabolite of fostamatinib, is characterized by its ability to modulate immune responses and induce apoptosis in certain cancer cells. This article delves into the biological activities of R-406, supported by data tables and case studies.

R-406 functions primarily as an ATP-competitive inhibitor of SYK, which plays a crucial role in signaling pathways for immune cell activation. By inhibiting SYK, R-406 disrupts Fc receptor-mediated signaling in immune cells, leading to reduced production of pro-inflammatory cytokines and chemokines such as TNFα, IL-8, and GM-CSF .

Key Mechanisms:

  • Inhibition of Cytokine Production : R-406 inhibits the anti-IgE-induced production and release of leukotrienes and cytokines .
  • Induction of Apoptosis : In chronic lymphocytic leukemia (CLL) models, R-406 has been shown to induce apoptosis in CLL cells co-cultured with nurselike cells .
  • Anti-inflammatory Effects : In vivo studies demonstrate that R-406 significantly reduces inflammation in models of arthritis and other inflammatory conditions .

Pharmacokinetics

Fostamatinib is rapidly converted to R-406 following oral administration. Pharmacokinetic studies indicate that R-406 achieves peak plasma concentrations within hours, with a terminal half-life ranging from 12 to 21 hours . The prodrug format enhances the solubility and bioavailability of R-406, allowing for effective therapeutic dosing.

Parameter Value
Half-life12–21 hours
Peak plasma concentrationAchieved within hours
BioavailabilityEnhanced via fostamatinib

Clinical Applications

Fostamatinib has been evaluated in clinical trials for conditions such as rheumatoid arthritis, immune thrombocytopenia (ITP), and autoimmune hemolytic anemia. Its efficacy has been demonstrated through various endpoints including reduction in disease activity scores and improvement in hematologic parameters.

Case Studies:

  • Rheumatoid Arthritis : In a Phase II trial, patients receiving fostamatinib showed significant improvements in joint inflammation compared to placebo .
  • Chronic Lymphocytic Leukemia : A study highlighted the ability of R-406 to induce apoptosis in CLL cells, suggesting potential utility in treating this malignancy .

Off-target Effects

While R-406 exhibits potent activity against SYK, it also shows interactions with other kinases at therapeutic concentrations. This lack of selectivity may contribute to both therapeutic effects and side effects observed in clinical settings . Notably, increases in blood pressure have been linked to off-target effects involving KDR kinase inhibition .

Safety Profile

The safety profile of fostamatinib has been generally favorable; however, some adverse effects such as lymphocytopenia have been reported. Importantly, R-406 does not adversely affect macrophage or neutrophil function during innate immune responses .

Q & A

Q. What methodologies are recommended for designing a prodrug of R-406 to enhance its pharmacokinetic properties?

To design an R-406 prodrug, focus on structural modifications that address solubility, bioavailability, or stability. Use computational tools like QSAR modeling to predict the impact of adding promoieties (e.g., ester groups, phosphate derivatives) on ADMET properties . Curate experimental data from existing prodrugs (e.g., hydrolysis rates, enzyme activation profiles) to guide rational design . Validate modifications through in vitro assays (e.g., plasma stability tests) and compare results with parent R-406 .

Q. How can researchers validate the conversion efficiency of an R-406 prodrug in vivo?

Employ animal models (e.g., rodents) to measure prodrug activation kinetics. Use bioanalytical techniques like HPLC-MS to quantify active R-406 levels in target tissues versus plasma. Compare these with control groups administered parent R-405. For example, a study showed that R-406 at 200 μM significantly reduced fertilization rates in Rhinella arenarum eggs, highlighting dose-dependent effects that could inform prodrug dosing thresholds . Include enzyme activity assays (e.g., liver microsomes) to confirm activation pathways .

Q. What experimental models are critical for assessing the therapeutic efficacy of an R-406 prodrug?

Prioritize in vitro cell-based assays (e.g., kinase inhibition in cancer cell lines) to confirm retained activity post-activation. Use disease-specific in vivo models (e.g., xenograft tumors for oncology studies) to evaluate tissue targeting and toxicity. For instance, structural analogs of R-406 have been tested in hypoxia-activated prodrug systems, where enzyme-specific cleavage mechanisms were validated using immunohistochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental data during R-406 prodrug development?

Cross-validate computational models (e.g., smProdrug’s QSAR tools) with in vitro data by adjusting parameters like partition coefficients or steric hindrance . For example, if a prodrug’s predicted solubility conflicts with experimental results, re-evaluate the choice of promoiety using cheminformatics libraries . Conduct sensitivity analyses to identify critical variables (e.g., pH-dependent activation) and refine models iteratively .

Q. What strategies optimize the activation mechanism of an R-406 prodrug for targeted tissue delivery?

Incorporate enzyme-specific linkers (e.g., substrates for tumor-associated proteases) or hypoxia-sensitive groups to restrict activation to diseased tissues . Validate selectivity using dual-reporter assays (e.g., fluorescent tags for prodrug and active compound). For systemic delivery, leverage pharmacokinetic data to balance prodrug half-life with activation rates, ensuring sustained R-406 release without off-target toxicity .

Q. How can cheminformatics and data science accelerate the identification of novel R-406 prodrug candidates?

Use platforms like smProdrug to mine structural and pharmacokinetic data from existing prodrugs . Apply clustering algorithms to identify underutilized promoieties or activation mechanisms. For example, analysis of FDA-approved prodrugs reveals trends in esterase-activated derivatives, which could inform R-406 prodrug design . Integrate multi-omics data (e.g., transcriptomics of target tissues) to predict enzyme availability and optimize activation kinetics .

Q. What approaches address variability in prodrug activation across heterogeneous biological systems?

Develop modular prodrug designs with tunable linkers (e.g., pH-sensitive or redox-responsive bonds) to adapt to diverse microenvironments . Use high-throughput screening to test activation efficiency across cell lines or patient-derived organoids. For example, R-406’s dose-dependent effects in fertilization assays suggest that prodrug activation thresholds must be calibrated to avoid subtherapeutic or toxic outcomes.

Data Integration and Validation

Q. How should researchers integrate structural, pharmacokinetic, and efficacy data for holistic prodrug evaluation?

Create relational databases mapping R-406 prodrug candidates to their (1) structural features (e.g., promoiety molecular weight), (2) in vitro ADMET profiles, and (3) in vivo efficacy metrics. Use cheminformatics tools to visualize correlations (e.g., solubility vs. bioavailability). For example, smProdrug’s platform enables side-by-side comparison of prodrug and parent compound structures , facilitating data-driven optimization.

Q. What statistical methods are essential for analyzing dose-response relationships in prodrug studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify activation thresholds and therapeutic windows. Use ANOVA to compare prodrug variants, as demonstrated in studies where R-406 concentrations ≥200 μM caused statistically significant reductions in biological activity (p<0.05) . For multi-variable datasets, employ machine learning to identify predictive biomarkers of prodrug efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.